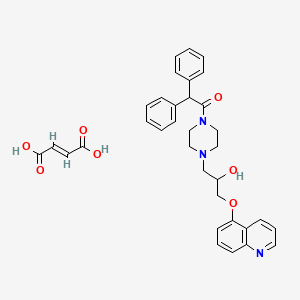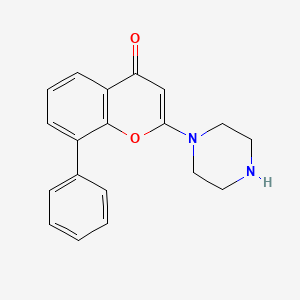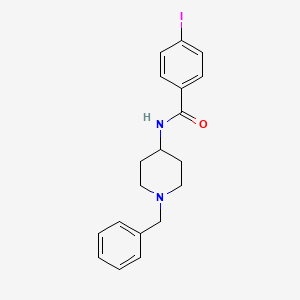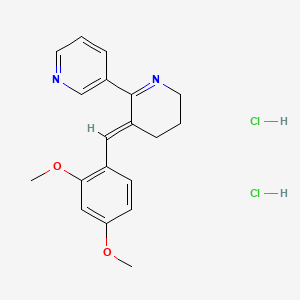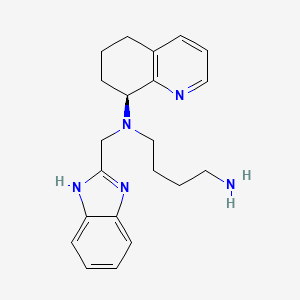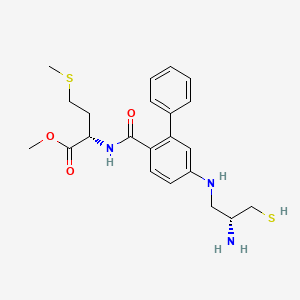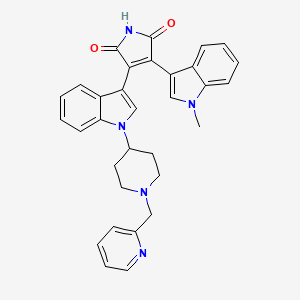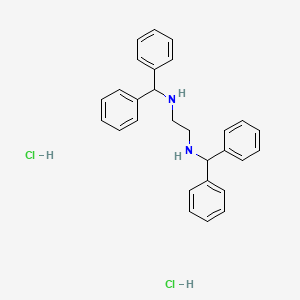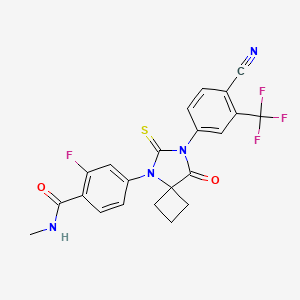
RD162
Übersicht
Beschreibung
RD162 ist ein nicht-steroidaler Antiandrogen der zweiten Generation, das zur Behandlung von Prostatakrebs entwickelt wurde. Es wirkt als potenter und selektiver stiller Antagonist des Androgenrezeptors. Die Verbindung ist ein Diarylthiohydantoinderivat und eng verwandt mit Enzalutamid und Apalutamid .
Wissenschaftliche Forschungsanwendungen
Chemie: RD162 wird als Modellverbindung verwendet, um die Struktur-Aktivitäts-Beziehung von nicht-steroidalen Antiandrogenen zu untersuchen.
Biologie: Die Verbindung wird verwendet, um die Rolle von Androgenrezeptoren in zellulären Prozessen zu untersuchen und die Auswirkungen von Androgenrezeptor-Antagonisten auf Zellproliferation und -apoptose zu untersuchen.
Medizin: this compound hat sich als vielversprechend bei der Behandlung von kastrationsresistentem Prostatakrebs erwiesen.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es mit hoher Affinität an den Androgenrezeptor bindet und den Rezeptor daran hindert, mit seinem natürlichen Liganden, Dihydrotestosteron, zu interagieren. Diese Hemmung reduziert die Effizienz der nuklearen Translokation des Androgenrezeptors, beeinträchtigt die DNA-Bindung an Androgen-Response-Elemente und stört die Rekrutierung von Koaktivatoren. Dadurch blockiert this compound effektiv die durch Androgenrezeptoren vermittelte Gentranskription und hemmt das Wachstum von androgenabhängigen Prostatakrebszellen .
Wirkmechanismus
Target of Action
RD162, also known as 4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide, is a potent and selective antagonist of the androgen receptor (AR) . The AR is a nuclear receptor that plays a crucial role in the development and progression of prostate cancer .
Mode of Action
This compound binds to the AR with greater relative affinity than the clinically used antiandrogen bicalutamide . This binding reduces the efficiency of AR’s nuclear translocation and impairs both DNA binding to androgen response elements and recruitment of coactivators . In other words, this compound inhibits the AR’s ability to move into the nucleus, bind to DNA, and recruit other proteins necessary for gene transcription .
Biochemical Pathways
This compound affects the AR signaling pathway, which is critical for the growth and survival of prostate cancer cells . By antagonizing the AR, this compound disrupts the normal functioning of this pathway, leading to the suppression of genes that promote cell growth and survival .
Pharmacokinetics
After oral administration, it is approximately 50% bioavailable . These properties suggest that this compound can be effectively absorbed and distributed in the body, and its long half-life allows for sustained action .
Result of Action
The antagonistic action of this compound on the AR leads to significant molecular and cellular effects. It suppresses the growth of prostate cancer cells and induces tumor regression in mouse models of castration-resistant human prostate cancer . In addition, this compound significantly reduces AR transcriptional function and suppresses tumor cell proliferation .
Biochemische Analyse
Biochemical Properties
RD162 interacts with the androgen receptor (AR), a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone . This compound binds to the AR with greater relative affinity than the clinically used antiandrogen bicalutamide . This interaction reduces the efficiency of AR’s nuclear translocation and impairs both DNA binding to androgen response elements and recruitment of coactivators .
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly prostate cancer cells. It inhibits the binding of 18 F-FDHT to AR in human prostate cancer cells . This compound completely suppresses VCaP cell proliferation at 1 µM and induces apoptosis of VCaP cells at 10 µM . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to the androgen receptor with greater relative affinity than the clinically used antiandrogen bicalutamide . This binding reduces the efficiency of AR’s nuclear translocation and impairs both DNA binding to androgen response elements and recruitment of coactivators .
Temporal Effects in Laboratory Settings
It has been shown to induce tumor regression in mouse models of castration-resistant human prostate cancer .
Dosage Effects in Animal Models
In animal models of castrate-resistant cell line–derived LNCaP/AR tumors in castrate male mice, this compound led to superior tumor responses over bicalutamide in a dose-dependent fashion .
Subcellular Localization
It is known that this compound binds to the androgen receptor, which is typically located in the cytoplasm and moves to the nucleus upon activation .
Vorbereitungsmethoden
RD162 wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung einer Diarylthiohydantoinstruktur beinhaltenDie Reaktionsbedingungen umfassen oft die Verwendung von organischen Lösungsmitteln und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern .
Analyse Chemischer Reaktionen
RD162 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um Thiole und andere reduzierte Derivate zu bilden.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen am Benzamidring durch andere Gruppen ersetzt werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel.
Vergleich Mit ähnlichen Verbindungen
RD162 ist eng verwandt mit Enzalutamid und Apalutamid, die ebenfalls nicht-steroidale Antiandrogene der zweiten Generation sind. Diese Verbindungen haben einen ähnlichen Wirkmechanismus, unterscheiden sich aber in ihrer chemischen Struktur und ihren pharmakokinetischen Eigenschaften:
Enzalutamid: Ähnlich wie this compound bindet Enzalutamid mit hoher Affinität an den Androgenrezeptor und hemmt seine Aktivität.
Apalutamid: Apalutamid ist strukturell ähnlich zu this compound, wobei sich der Hauptunterschied im Austausch eines Kohlenstoffatoms in einem der Phenylringe gegen ein Stickstoffatom zeigt.
Bicalutamid: Als nicht-steroidales Antiandrogen der ersten Generation hat Bicalutamid eine geringere Affinität zum Androgenrezeptor als this compound und Enzalutamid.
This compound und seine Analoga stellen bedeutende Fortschritte bei der Behandlung von Prostatakrebs dar und bieten im Vergleich zu früheren Therapien eine verbesserte Wirksamkeit und reduzierte Nebenwirkungen.
Eigenschaften
IUPAC Name |
4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F4N4O2S/c1-28-18(31)15-6-5-14(10-17(15)23)30-20(33)29(19(32)21(30)7-2-8-21)13-4-3-12(11-27)16(9-13)22(24,25)26/h3-6,9-10H,2,7-8H2,1H3,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQFGMYHKSKKGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(C=C4)C#N)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F4N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301337376 | |
| Record name | RD-162 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301337376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915087-27-3 | |
| Record name | RD-162 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301337376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RD162 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZE6THH5VF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
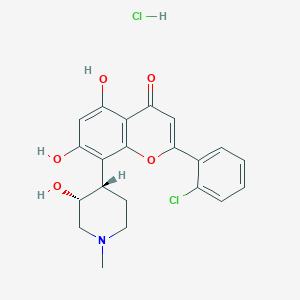
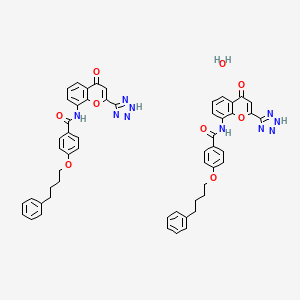
![(5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;dihydrochloride](/img/structure/B1662884.png)
